2'-Deoxy-2'-fluoroarabinoadenosine (FANA-A): An In-depth Technical Guide
2'-Deoxy-2'-fluoroarabinoadenosine (FANA-A): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoroarabinoadenosine (FANA-A) is a synthetic nucleoside analog that has garnered significant attention in the field of oligonucleotide therapeutics. As a key component of 2'-deoxy-2'-fluoroarabinonucleic acid (FANA), it imparts unique and advantageous properties to antisense oligonucleotides (ASOs), making them potent tools for gene silencing. This technical guide provides a comprehensive overview of FANA-A, including its chemical properties, mechanism of action, and applications in drug development, with a focus on quantitative data and detailed experimental methodologies.
FANA-A is characterized by the presence of a fluorine atom at the 2' position of the arabinose sugar moiety in the "up" or "ara" configuration. This seemingly subtle modification has profound effects on the conformation, binding affinity, and nuclease resistance of oligonucleotides into which it is incorporated. FANA-modified ASOs have emerged as a promising class of therapeutics for a range of diseases, including genetic disorders, viral infections, and cancer.
Chemical Properties and Synthesis
The defining feature of FANA-A is the fluorine atom at the C2' position of the arabinose sugar. This modification results in a sugar pucker conformation that is intermediate between the C3'-endo (RNA-like) and C2'-endo (DNA-like) conformations, often favoring an O4'-endo (East) pucker. This unique conformation allows FANA oligonucleotides to mimic the structure of DNA:RNA hybrids, a key feature for their biological activity.
Synthesis of FANA-A Phosphoramidites
The synthesis of FANA-A phosphoramidites is a crucial step for their incorporation into oligonucleotides via solid-phase synthesis. The following is a generalized protocol for the preparation of protected 2'-deoxy-2'-fluoroarabinonucleoside phosphoramidites.
Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluoroarabinoadenosine Phosphoramidite (B1245037)
Materials:
-
Protected 2'-deoxy-2'-fluoroarabinoadenosine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Acetonitrile
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and equipment for anhydrous reactions
Procedure:
-
Preparation of the Nucleoside: Start with an appropriately protected 2'-deoxy-2'-fluoroarabinoadenosine nucleoside. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, and the N6-amino group of adenine (B156593) is protected with a benzoyl (Bz) or other suitable protecting group.
-
Phosphitylation Reaction:
-
Dissolve the protected nucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of triethylamine).
-
-
Characterization:
-
Characterize the purified phosphoramidite using ³¹P NMR and ¹H NMR spectroscopy and mass spectrometry to confirm its structure and purity.
-
-
Storage: Store the final FANA-A phosphoramidite under anhydrous conditions at -20°C.
Solid-Phase Synthesis of FANA-Antisense Oligonucleotides
FANA-A phosphoramidites are incorporated into ASOs using automated solid-phase synthesis on a DNA synthesizer. This process allows for the precise, sequential addition of nucleotides to create the desired oligonucleotide sequence.
Experimental Protocol: Solid-Phase Synthesis of FANA-ASOs
Materials:
-
FANA-A phosphoramidite and other required phosphoramidites (DNA, other modified bases)
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Standard reagents for oligonucleotide synthesis:
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine) or sulfurizing reagent for phosphorothioate (B77711) linkages (e.g., DDTT)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
-
-
Automated DNA synthesizer
-
HPLC for purification
Procedure:
-
Synthesis Cycle: The synthesis proceeds in a series of automated cycles, with one nucleotide added per cycle in the 3' to 5' direction. Each cycle consists of the following steps:
-
Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.
-
Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester or sulfurized to a phosphorothioate triester.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support using the cleavage and deprotection solution.
-
This solution also removes the protecting groups from the phosphate backbone and the nucleobases.
-
-
Purification:
-
The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) to remove failed sequences and other impurities.
-
-
Desalting and Quantification:
-
The purified oligonucleotide is desalted and quantified by UV-Vis spectrophotometry.
-
Mechanism of Action
The primary mechanism of action for FANA-ASOs is the RNase H-mediated degradation of a target RNA molecule. RNase H is an endogenous enzyme that specifically recognizes and cleaves the RNA strand of a DNA:RNA hybrid duplex. Due to their unique structural properties, FANA oligonucleotides, when hybridized to a complementary RNA strand, form a substrate that is recognized by RNase H.[1]
Upon binding to the target mRNA, the FANA ASO/mRNA duplex is recognized by RNase H, which then cleaves the mRNA strand. The cleaved mRNA is subsequently degraded by cellular exonucleases, leading to a reduction in the levels of the target protein. The FANA ASO is then released and can bind to another target mRNA molecule, allowing for catalytic degradation of multiple mRNA transcripts.[2]
Key Advantages of FANA-A Modification
The incorporation of FANA-A into antisense oligonucleotides confers several key advantages:
-
High Binding Affinity: FANA-modified oligonucleotides exhibit high binding affinity for complementary RNA targets.[3]
-
Enhanced Nuclease Resistance: The 2'-fluoro modification provides significant resistance to degradation by cellular nucleases, increasing the in vivo half-life of the ASO.
-
RNase H Activation: Unlike many other 2'-modified nucleotides, FANA modifications support RNase H activity, enabling the degradation of the target RNA.[1]
-
Gymnotic Delivery: FANA ASOs have been shown to be taken up by cells in vitro and in vivo without the need for transfection reagents, a phenomenon known as gymnotic delivery.[1][4] This property simplifies experimental procedures and reduces toxicity associated with delivery vehicles.
Quantitative Data
Thermal Stability (Tm)
The melting temperature (Tm) is a critical parameter that reflects the stability of the duplex formed between an oligonucleotide and its target. The incorporation of FANA monomers generally increases the Tm of ASO:RNA duplexes.
| Oligonucleotide Type | Sequence (5' -> 3') | Complement | Tm (°C) | ΔTm per modification (°C) | Reference |
| DNA | d(CGCGAATTCGCG) | d(CGCGAATTCGCG) | 69.7 | - | [5] |
| RNA | r(CGCGAATTCGCG) | r(CGCGAATTCGCG) | 78.2 | - | [6] |
| FANA/RNA | 2'F-ANA oligo | RNA | ~+1.3 to +2.0 | per FANA modification vs DNA/RNA | [7] |
| FANA/DNA | 2'F-ANA oligo | DNA | ~+1.3 | per FANA modification vs DNA/DNA | [7] |
| FANA-N3'->P5' | 2'F-ANA phosphoramidate | RNA | ~+5.0 | per modification vs phosphodiester | [8] |
| FANA-N3'->P5' | 2'F-ANA phosphoramidate | DNA | ~+4.0 | per modification vs phosphodiester | [8] |
Nuclease Resistance
FANA oligonucleotides exhibit significantly enhanced resistance to degradation by nucleases compared to unmodified DNA and RNA.
| Oligonucleotide Type | Nuclease | Half-life | Fold Increase vs. Unmodified | Reference |
| Unmodified DNA | 3'-exonuclease | Minutes | 1x | [9] |
| Phosphorothioate DNA (PS-DNA) | 3'-exonuclease | Hours | >10x | [9] |
| FANA (Phosphodiester) | Snake Venom Phosphodiesterase | - | Increased vs DNA | [10] |
| FANA (Phosphorothioate) | Snake Venom Phosphodiesterase | Significantly Increased | >100x vs PS-DNA | [10] |
| MOE (Phosphorothioate) | 3'-exonuclease | Days | High | [9] |
| LNA (Phosphorothioate) | 3'-exonuclease | Days | Very High | [9] |
In Vivo Efficacy
Numerous preclinical studies have demonstrated the in vivo efficacy of FANA ASOs in various disease models.
| Target Gene | Disease Model | Animal Model | Delivery Route | Dose | Target Reduction | Reference |
| Foxp3 | Cancer | Mouse | Intravenous/Intraperitoneal | - | >75% protein reduction | [11] |
| Tau | Tauopathy | Mouse | Intracerebroventricular | - | Significant mRNA and protein reduction | [12] |
| ApoC-III | Hypertriglyceridemia | Mouse | Subcutaneous | 5-20 mg/kg/week | >85% mRNA reduction | [13] |
| CLN3 | Batten Disease | Mouse | Neonatal injection | - | Robust and long-lasting exon skipping | [14] |
Experimental Protocols
RNase H Cleavage Assay
This assay is used to determine if a FANA ASO can mediate the cleavage of its target RNA by RNase H.
Experimental Protocol: In Vitro RNase H Cleavage Assay
Materials:
-
FANA ASO
-
Target RNA transcript (radiolabeled or fluorescently labeled)
-
RNase H enzyme (e.g., E. coli or human RNase H)
-
RNase H reaction buffer
-
Nuclease-free water
-
Gel loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Procedure:
-
Hybridization:
-
In a nuclease-free tube, mix the labeled target RNA and the FANA ASO in RNase H reaction buffer.
-
Heat the mixture to 90°C for 1 minute and then allow it to cool slowly to room temperature to facilitate hybridization.
-
-
RNase H Reaction:
-
Add RNase H enzyme to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of gel loading buffer containing a chelating agent (e.g., EDTA).
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 2-5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel to separate the full-length RNA from the cleavage products.
-
-
Analysis:
-
Visualize the RNA fragments using a phosphorimager or fluorescence scanner.
-
Quantify the percentage of cleaved RNA to determine the efficiency of the FANA ASO in mediating RNase H cleavage.
-
Gymnotic Delivery of FANA ASOs in Vitro
This protocol describes the delivery of FANA ASOs into cultured cells without the use of transfection reagents.[1]
Experimental Protocol: Gymnotic Delivery of FANA ASOs
Materials:
-
FANA ASO (sterile, lyophilized or in solution)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Sterile, nuclease-free water or PBS for reconstitution
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
Seed the cells in the desired culture vessel at a density that will result in 30-50% confluency at the time of treatment.
-
For adherent cells, allow them to attach overnight.
-
-
FANA ASO Preparation:
-
Reconstitute the lyophilized FANA ASO in sterile, nuclease-free water or PBS to a desired stock concentration.
-
-
Treatment:
-
Dilute the FANA ASO stock solution directly into the cell culture medium to the final desired concentration (typically in the range of 0.5 - 5 µM).
-
Gently mix the medium.
-
-
Incubation:
-
Incubate the cells with the FANA ASO for 24-72 hours.
-
-
Analysis of Target Knockdown:
-
After the incubation period, harvest the cells.
-
Isolate RNA or protein to analyze the levels of the target gene expression by qRT-PCR or Western blotting, respectively.
-
Applications in Drug Development
FANA ASO technology is being explored for a wide range of therapeutic applications, leveraging its potent and specific gene-silencing capabilities.
-
Genetic Disorders: FANA ASOs are being investigated for the treatment of genetic diseases caused by the expression of a mutant protein, such as Huntington's disease and Duchenne muscular dystrophy.[15][16]
-
Cancer: Researchers are targeting oncogenes and other cancer-related genes with FANA ASOs to inhibit tumor growth and progression.[11][17]
-
Viral Infections: The ability of FANA ASOs to target and degrade viral RNA makes them a potential therapeutic strategy for viral diseases like HIV.[2]
Toxicity and Safety Profile
While FANA ASOs offer many advantages, a thorough evaluation of their safety profile is essential for their clinical translation. Toxicity of ASOs can be sequence-dependent or sequence-independent (class-related). Potential toxicities associated with ASOs include hepatotoxicity, renal toxicity, and immune stimulation.[18][19] Preclinical toxicology studies in animal models are crucial to identify potential adverse effects and determine a safe therapeutic window.[20][21]
| Toxicity Parameter | Observation | Notes | Reference |
| In Vitro Cytotoxicity | Low to moderate | Generally well-tolerated in cell culture, especially with gymnotic delivery. | [1][4] |
| In Vivo Acute Toxicity | Generally well-tolerated at therapeutic doses | High doses can lead to adverse effects, which are often sequence and chemistry dependent. | [9][13] |
| Hepatotoxicity | A potential concern for some ASO chemistries | Can be sequence-dependent and is a key parameter to evaluate in preclinical studies. | [18][19] |
| Renal Toxicity | A potential concern for some ASO chemistries | Accumulation in the kidneys can lead to toxicity. | [18][20] |
| Immunostimulation | Generally low | FANA modifications can reduce the immunostimulatory potential compared to unmodified oligonucleotides. | [22] |
Conclusion
2'-Deoxy-2'-fluoroarabinoadenosine is a powerful chemical modification that significantly enhances the therapeutic potential of antisense oligonucleotides. FANA-ASOs combine high binding affinity, excellent nuclease resistance, and the ability to recruit RNase H for target degradation. Furthermore, their capacity for gymnotic delivery simplifies their use in research and may offer advantages for in vivo applications. As our understanding of the structure-activity relationships and safety profiles of FANA ASOs continues to grow, they hold great promise for the development of novel therapies for a wide range of diseases. This technical guide provides a solid foundation for researchers and drug developers to understand and utilize this exciting technology.
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 3. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencewerke.com [sciencewerke.com]
- 5. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 10. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase synthesis of 2'-deoxy-2'-fluoro- beta-D-oligoarabinonucleotides (2'F-ANA) and their phosphorothioate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]
- 13. atdbio.com [atdbio.com]
- 14. Therapeutic efficacy of antisense oligonucleotides in mouse models of CLN3 Batten disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. data.biotage.co.jp [data.biotage.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. Characterising antibodies targeting antisense oligonucleotide (ASO) modifications for quantification of intracellular trafficking | Rockland [rockland.com]
- 18. Adverse Drug Reactions and Toxicity of the Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicity of three antisense oligonucleotide drugs and eighteen of their impurities in primary human hepatocytes | FDA [fda.gov]
- 20. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - PMC [pmc.ncbi.nlm.nih.gov]
